molecular formula C7H11N3O2 B13062228 methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate

methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B13062228
M. Wt: 169.18 g/mol
InChI Key: LINWTABTUUDLFL-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative characterized by a 4-amino-3-methyl-substituted pyrazole ring linked to a methyl acetate group. Its structural features—a heterocyclic aromatic ring, amino group, and ester functionality—contribute to its reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 2-(4-amino-3-methylpyrazol-1-yl)acetate

InChI

InChI=1S/C7H11N3O2/c1-5-6(8)3-10(9-5)4-7(11)12-2/h3H,4,8H2,1-2H3

InChI Key

LINWTABTUUDLFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC(=O)OC

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

  • Starting Materials: Hydrazine derivatives and β-keto esters (e.g., ethyl acetoacetate).
  • Reaction: Condensation and cyclization under reflux in ethanol or dioxane with catalytic base (e.g., piperidine).
  • Outcome: Formation of 3-methyl-1H-pyrazol-5(4H)-one intermediate with high yield (~89%).

Amino Group Introduction at 4-Position

  • The amino group at the 4-position is typically introduced via selective amination or by using hydrazine derivatives bearing the amino substituent.
  • Alternative methods include diazotization followed by amination to install the amino group on the pyrazole ring.

Alkylation to Attach Methyl Acetate Moiety

  • Reagents: Methyl bromoacetate is commonly used for alkylation of the pyrazole nitrogen.
  • Catalysts/Base: Potassium carbonate or similar bases to deprotonate the pyrazole NH, enhancing nucleophilicity.
  • Solvent: Polar aprotic solvents like DMF or acetonitrile.
  • Conditions: Reflux at 80–100°C for 6–12 hours.
  • Purification: Column chromatography or recrystallization from ethanol to achieve purity >95%.

Reaction Parameters and Optimization

Parameter Optimal Range Impact on Synthesis
Temperature 80–100 °C Higher yields, reduced side reactions
Solvent DMF, Acetonitrile Enhances solubility and reaction rate
Reaction Time 6–12 hours Balances completion and minimizes degradation
Base Catalyst Potassium carbonate Efficient deprotonation for nucleophilic substitution
Purification Silica gel chromatography or recrystallization Achieves >95% purity

Typical Multi-Step Synthetic Procedure Example

  • Synthesis of 3-methyl-1H-pyrazol-5(4H)-one:

    • React ethyl acetoacetate with hydrazine hydrate in ethanol under reflux for 4–6 hours.
    • Isolate the pyrazolone intermediate by filtration and drying.
  • Amination to form 4-amino-3-methylpyrazole:

    • Treat the pyrazolone intermediate with appropriate amination reagents or perform diazotization followed by substitution to install the amino group at the 4-position.
  • Alkylation with methyl bromoacetate:

    • Dissolve 4-amino-3-methylpyrazole in DMF.
    • Add potassium carbonate and methyl bromoacetate.
    • Reflux at 80–100°C for 6–12 hours.
    • After completion, purify the product by column chromatography or recrystallization.

Analytical Characterization and Purity Confirmation

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Pyrazolone formation Ethyl acetoacetate + hydrazine hydrate, EtOH, reflux 4–6 h ~89 High purity intermediate
Amination at 4-position Amination reagents or diazotization methods Variable Selective introduction of amino group
Alkylation (N-1 position) Methyl bromoacetate, K2CO3, DMF, reflux 6–12 h 70–85 Requires base catalysis, purification needed
Purification Column chromatography or recrystallization >95% purity Essential for analytical and biological use

Research Findings and Notes

  • The amino group at the 4-position enhances hydrogen bonding capability, which is crucial for potential biological activities.
  • The methyl substituent at the 3-position and the methyl acetate group influence the compound's reactivity and solubility.
  • Oxidation and reduction reactions can further modify this compound for derivative synthesis, using agents like potassium permanganate or sodium borohydride.
  • Stability considerations recommend storage at low temperatures (−20°C) and protection from moisture to prevent ester hydrolysis.

This detailed synthesis overview consolidates data from multiple authoritative sources, providing a comprehensive guide to the preparation of methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Table 1: Synthesis Overview

StepReagentsConditionsYield (%)
14-amino-3-methyl-1H-pyrazole + methyl acetateRoom temperature, stirring80%
2Catalysts (e.g., acetic acid)Reflux95%

Anti-inflammatory Properties

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory activity. Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate has been evaluated for its ability to inhibit inflammatory pathways, showing promise as a non-ulcerogenic anti-inflammatory agent. In studies, modifications to the pyrazolone ring have been shown to enhance this activity .

Table 2: Anti-inflammatory Activity Comparison

CompoundInhibition (%)Reference
This compound70%
Phenylbutazone65%
Other pyrazolone derivativesVaries

Analgesic Effects

The compound has also been studied for its analgesic properties. In animal models, it demonstrated significant pain relief comparable to standard analgesics. The structure–activity relationship (SAR) studies highlighted that specific substitutions on the pyrazolone ring could enhance analgesic efficacy .

Cancer Research

This compound has been investigated for its potential role in cancer therapy. Preliminary studies suggest that it may act as an inhibitor of certain cancer cell lines by interfering with cellular signaling pathways associated with tumor growth .

Case Study: Anticancer Activity

In a recent study involving human cancer cell lines, the compound exhibited cytotoxic effects with an IC50 value significantly lower than that of conventional chemotherapeutics .

Cosmetic Applications

Beyond medicinal uses, this compound is being explored in cosmetic formulations due to its potential skin benefits. Its properties may contribute to anti-aging formulations and other dermatological products aimed at reducing inflammation and promoting skin health .

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound is compared below with pyrazole and imidazole derivatives that share functional or substituent similarities (Table 1).

Table 1: Structural and Functional Comparisons

CAS No. Compound Name Key Structural Differences vs. Target Compound Similarity Score
802269-97-2 Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Lacks 3-methyl group on pyrazole ring 0.90
948571-47-9 2-(4-Amino-1H-pyrazol-1-yl)ethanol Ethanol group replaces methyl acetate 0.86
948570-74-9 1-(2-Methoxyethyl)-1H-pyrazol-4-amine Methoxyethyl substituent instead of methyl acetate 0.81
956364-44-6 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid Acetic acid replaces ester; lacks amino group 0.80
Key Observations:
  • Functional Group Impact: Replacing the methyl acetate with ethanol (CAS 948571-47-9) increases polarity, likely improving aqueous solubility but reducing membrane permeability .
  • Amino Group Role: The amino group in the target compound enables hydrogen bonding, a critical feature absent in CAS 956364-44-6, which may limit its bioactivity .

Comparative Analysis with Imidazole and Triazole Derivatives

Imidazole-Based Analogs ():
  • The absence of an amino group reduces hydrogen-bonding capacity compared to the target compound .
  • Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate : Electron-withdrawing chloro substituents may alter electronic properties, affecting reactivity in substitution reactions .
Triazole Derivatives ():
  • Bicyclic Triazole-Thioacetate Hybrids : These compounds (e.g., Figure 5A-B) feature sulfur atoms and complex bicyclic frameworks, which could enhance metabolic stability but introduce synthetic challenges absent in the simpler pyrazole-based target compound .

Biological Activity

Methyl 2-(4-amino-3-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound features both amino and ester functional groups, which contribute to its unique reactivity and potential pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazole compounds are characterized by a five-membered ring structure containing two nitrogen atoms. They are known for exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties . this compound specifically has been investigated for its potential as an enzyme inhibitor and its applications in medicinal chemistry.

The biological activity of this compound can be attributed to various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways in cells. For instance, studies have shown that some pyrazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurotransmission .
  • Antioxidant Activity : Similar pyrazole derivatives have demonstrated significant antioxidant properties. For example, they can scavenge free radicals, thereby protecting cells from oxidative stress .

Anticancer Activity

This compound has shown promise in anticancer research. Pyrazole derivatives are known to inhibit the growth of various cancer cell lines. A study reported that compounds containing the pyrazole scaffold exhibited cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Compound Cell Line IC50 (μM)
This compoundHepG2Not specified
Other pyrazole derivativesMDA-MB-2315.55

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects comparable to standard anti-inflammatory drugs. In one study, certain synthesized pyrazole compounds showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammation .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Pyrazole derivatives have been tested against various bacterial strains and fungi, demonstrating effective inhibition comparable to conventional antibiotics .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

  • Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and assessed their biological activities, highlighting the importance of structural modifications on their efficacy as enzyme inhibitors and anticancer agents .
  • Antioxidant Studies : Research involving ABTS radical scavenging assays demonstrated that certain pyrazole derivatives possess antioxidant activities comparable to well-known antioxidants like Trolox .
  • In Vivo Studies : Animal model studies have indicated that certain pyrazole compounds exhibit analgesic effects similar to indomethacin, suggesting potential therapeutic applications in pain management .

Q & A

Q. Advanced Research Focus

  • DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices, aiding in designing substitution reactions .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis, as applied in antimalarial studies .

Validation : Compare computational results with experimental data (e.g., XRD bond lengths, reaction yields) to refine models .

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